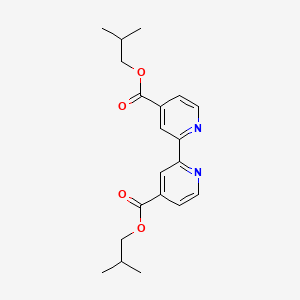![molecular formula C26H23Cl2P B12105434 [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride](/img/structure/B12105434.png)
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride: is a chemical compound with the molecular formula C26H22ClP. It is a phosphonium salt that features a triphenylphosphonium group attached to a benzyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride typically involves the reaction of triphenylphosphine with a benzyl chloride derivative. One common method is the reaction of triphenylphosphine with 4-(chloromethyl)benzyl chloride in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group. For example, it can be oxidized to form phosphine oxides or reduced to form phosphines.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Oxidation Products: Phosphine oxides.
Reduction Products: Triphenylphosphine derivatives.
科学研究应用
Chemistry:
Catalysis: [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride is used as a phase-transfer catalyst in various organic reactions, facilitating the transfer of reactants between different phases.
Synthesis: It serves as a precursor for the synthesis of other phosphonium salts and related compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Biological Studies: It is used in studies involving cell membrane permeability and transport mechanisms.
Industry:
Polymer Chemistry: It is utilized in the synthesis of specialty polymers and materials with unique properties.
Electronics: The compound is investigated for its potential use in the development of electronic materials and devices.
作用机制
The mechanism of action of [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride involves its interaction with various molecular targets. The phosphonium group can interact with negatively charged sites on biomolecules, facilitating the transport of the compound across cell membranes. This property is particularly useful in drug delivery applications, where the compound can help transport therapeutic agents into cells.
相似化合物的比较
Triphenylphosphine: A related compound that lacks the benzyl chloride moiety and is commonly used as a ligand in coordination chemistry.
Benzyltriphenylphosphonium Chloride: Similar in structure but with different substituents on the benzyl group.
Uniqueness:
Reactivity: The presence of the chloromethyl group in [4-(Chloromethyl)phenyl]methyl-triphenyl-phosphonium chloride makes it more reactive in nucleophilic substitution reactions compared to its analogs.
Applications: Its unique structure allows for diverse applications in catalysis, drug delivery, and material science, setting it apart from other phosphonium salts.
属性
分子式 |
C26H23Cl2P |
|---|---|
分子量 |
437.3 g/mol |
IUPAC 名称 |
[4-(chloromethyl)phenyl]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H23ClP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
InChI 键 |
HNOLCVUWDAMVQX-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CCl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-benzyl-3-(4-chlorophenyl)-N-(1,5-dipyridin-4-ylpentan-3-yl)-2-[methyl-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]amino]propanamide](/img/structure/B12105367.png)

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)



![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)
![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)




![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)
